Home > Products > Screening Compounds P30738 > 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 937600-18-5

6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3024723
CAS Number: 937600-18-5
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetically derived organic compound belonging to the class of pyrazolopyridines. Pyrazolopyridines are a class of heterocyclic compounds, which contain both a pyrazole and a pyridine ring fused together. These compounds have attracted significant attention in scientific research due to their diverse biological activities and potential applications in various fields. Specifically, pyrazolopyridines have shown promising results as potential anticancer agents, antimicrobial agents, and antioxidants. [, ]

6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This compound is a pyrazolo[3,4-b]pyridine derivative with various substituents on its core structure. It crystallizes as a solvate with dimethylformamide. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, though differs in the specific substituents at positions 1, 3, 4, and 5.

6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This compound is another pyrazolo[3,4-b]pyridine derivative closely related to the previous compound, also crystallizing as a solvate with dimethylformamide. []

Relevance: Similar to the previous compound, this molecule shares the core pyrazolo[3,4-b]pyridine structure with 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, differing in the substituents at positions 1, 3, 4, and 5.

6-(1H-indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This pyrazolo[3,4-b]pyridine derivative is related to the previous two but does not crystallize as a solvate. []

Relevance: Again, this molecule shares the core pyrazolo[3,4-b]pyridine structure with 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and presents differences in the substituents at positions 1, 3, 4, and 5.

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This compound is a pyrazolo[3,4-b]pyridine derivative containing a pyridinone moiety within its core structure. []

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. It also possesses a 4-(4-methoxyphenyl) and a 3-methyl substituent, similar to the target compound, but differs in the substituents at position 1, 5, and 6.

6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids

This group of compounds represents a series of pyrazolo[3,4-b]pyridine derivatives with varying aryl substituents at position 6. They were synthesized and evaluated for their antibacterial activities. []

Relevance: These compounds share the pyrazolo[3,4-b]pyridine core and the 3-methyl-1-phenyl substituents with 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, differing in the substituent at position 6 and the presence of a carboxylic acid group at position 4 instead of a cyclopropyl group.

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This compound represents a pyrazolo[3,4-b]pyridine derivative with a unique combination of substituents. []

Overview

6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which incorporates a pyrazole ring fused to a pyridine ring, along with a cyclopropyl group and a methoxyphenyl substituent. Its molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} and it has a molecular weight of approximately 337.37 g/mol .

The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Pyrazolo[3,4-b]pyridines are noted for their biological activities, including potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through several methods:

  1. Base-Mediated Reactions: One common method involves the reaction of cyclopropyl methyl ketone with diethyl oxalate to form diketone intermediates, which can then be transformed into the desired pyrazolo[3,4-b]pyridine structure .
  2. Multicomponent Reactions: Another approach utilizes multicomponent reactions where various reactants are combined in a single step to form the target compound. This method can enhance efficiency and reduce the number of purification steps required .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields by providing uniform heating .
Molecular Structure Analysis

The molecular structure of 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:

  • Bicyclic Framework: The pyrazole and pyridine rings contribute to the compound's unique properties.
  • Functional Groups: The presence of a carboxylic acid group at position 4 enhances solubility and reactivity.

Structural Data

  • Molecular Formula: C19H19N3O3C_{19}H_{19}N_{3}O_{3}
  • Molecular Weight: 337.37 g/mol
  • Density: Approximately 1.33g/cm31.33\,g/cm^3 at 20C20^{\circ}C .
Chemical Reactions Analysis

The reactivity of 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be attributed to its functional groups:

  1. Acid-Base Reactions: The carboxylic acid group allows for proton donation, making it reactive in various acid-base reactions.
  2. Nucleophilic Substitution: The presence of nitrogen atoms in the heterocycles can participate in nucleophilic substitution reactions, particularly under basic conditions.
Mechanism of Action

The mechanism of action for compounds like 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is often linked to their interactions with biological targets such as enzymes or receptors:

  • Kinase Inhibition: This compound has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data is not available but can be inferred from similar compounds.

Chemical Properties

  • Solubility: Likely soluble in organic solvents due to hydrophobic regions in its structure.
  • Stability: Stability may vary based on environmental conditions (e.g., temperature, pH).
Applications

The applications of 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are primarily found in the field of medicinal chemistry:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting kinase-related pathways implicated in various diseases such as cancer and diabetes .
  2. Research Tool: It can be used in biochemical research to explore cellular signaling mechanisms.

This compound exemplifies the intricate relationship between chemical structure and biological activity, highlighting its significance in contemporary pharmaceutical research.

Structural and Functional Significance of Pyrazolo[3,4-b]pyridine Scaffolds

Core Structural Features and Tautomeric Dynamics in 1H-Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold forms a bicyclic heteroaromatic system where a pyrazole ring is fused with a pyridine ring at the 3,4-b positions. In 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, the core structure exhibits significant tautomeric versatility. The 1H-tautomer predominates due to N1-substitution by the 4-methoxyphenyl group, which locks the tautomeric form and enhances electronic delocalization across the fused ring system [3] [7]. This substitution pattern prevents proton migration between N1 and N2 positions—a common feature in unsubstituted analogs—thereby stabilizing the molecular conformation for target binding [8].

Table 1: Core Structural Features of Pyrazolo[3,4-b]pyridine Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight
Base scaffold (unsubstituted)HC₉H₆N₃156.17
6-Cyclopropyl-1-methyl variant6-Cyclopropyl, 1-MethylC₁₁H₁₁N₃O₃233.22
Target compound: 6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl variant6-Cyclopropyl, 1-(4-Methoxyphenyl), 3-MethylC₁₈H₁₇N₃O₃323.35

The carboxylic acid at C4 adopts a coplanar orientation relative to the heterocyclic core, facilitating hydrogen-bonding interactions comparable to purine-based biomolecules. X-ray crystallography of analogous compounds confirms this planar configuration enhances π-π stacking with biological targets like kinase ATP-binding sites [8] [9]. Additionally, the C6 cyclopropyl group induces moderate ring puckering (dihedral angle: 8.5°–12.3°), optimizing hydrophobic pocket occupancy without destabilizing the core conformation [10].

Role of Substituent Diversity in Pharmacological Activity: Cyclopropyl, Methoxyphenyl, and Methyl Groups

Cyclopropyl at C6: This substituent acts as a bioisostere for larger lipophilic groups. Its high σ-orbital character enhances electron donation to the pyridine ring, increasing π-electron density at C4 by ~15% (calculated via DFT). This electronic perturbation boosts the carboxylic acid’s acidity (pKₐ ≈ 3.8), promoting salt formation in physiological environments. In antimalarial studies, cyclopropyl-containing analogs showed 3-fold higher Plasmodium growth inhibition (IC₅₀: 0.11 µM) than phenyl-substituted counterparts due to improved membrane penetration [4] .

4-Methoxyphenyl at N1: This group confers dual advantages:

  • Metabolic stability: The methoxy group reduces oxidative dealkylation by cytochrome P450 enzymes, extending plasma half-life (t₁/₂ > 6h in hepatic microsomes) [3] [7].
  • Stereoelectronic modulation: Resonance donation (+R effect) from the methoxy oxygen elevates HOMO energy at N1, strengthening donor-acceptor interactions with kinase hinge regions (e.g., −9.2 kcal/mol binding affinity for PKC isoforms) [8] [9].

Methyl at C3: The methyl group exerts steric shielding of the pyrazole N2 atom, preventing undesirable protonation or nucleophilic attacks. This conserves the scaffold’s electron-deficient character, crucial for charge-transfer complexes with target proteins. Molecular dynamics show the methyl group contributes ~30% of the total van der Waals energy in protein-ligand complexes [5].

Table 2: Functional Contributions of Key Substituents

SubstituentElectronic EffectSteric EffectBiological Impact
C6-Cyclopropylσ-donation (+I), moderateCone angle: 110°Enhanced hydrophobicity; target penetration
N1-(4-Methoxyphenyl)Resonance donation (+M)Planar, bulky (89 Ų)Kinase inhibition; metabolic stability
C3-MethylWeak hyperconjugation (+σ)Shielded (occupies 18 ų)N2 protection; complex stabilization

Comparative Analysis with Purine Analogues: Implications for Nucleobase Mimicry

The pyrazolo[3,4-b]pyridine scaffold serves as a purine bioisostere due to its isoelectronic nature with adenine/guanine. Key mimicry features include:

  • Topological similarity: The N1-N2-C3 motif replicates the purine imidazole ring’s geometry (RMSD: 0.45 Å), enabling competitive binding at nucleotide-recognition sites. Kinase inhibition assays confirm that 6-cyclopropyl derivatives disrupt ATP binding in P. falciparum ABCI3 transporters with Kᵢ values of 0.07–0.9 µM—comparable to purine-based antimalarials [4] [9].
  • Differential polarization: Unlike purines, the scaffold’s pyrazole ring exhibits reduced electron density at N2 (Mulliken charge: −0.32 vs. −0.41 in adenine), weakening non-productive metal coordination. This enhances selectivity for serine/threonine kinases over metalloenzymes [8].
  • Carboxylic acid as phosphate mimic: The C4-carboxylate group ionizes to −COO⁻ at physiological pH, emulating phosphate groups in ATP. This allows salt bridges with conserved lysine residues (e.g., Lys89 in PKC-ι), a feature absent in non-carboxylated purines [9].

Table 3: Nucleobase Mimicry Efficiency vs. Purines

ParameterTarget CompoundAdenineGuanine
H-bond acceptor atoms3 (N2, O, O⁻)1 (N1)3 (O6, N1, N2)
π-Stacking energy (kcal/mol)−8.7−7.9−8.5
Kinase Kᵢ (µM)0.07–0.91.2–150.5–3.1

The 4-methoxyphenyl substituent further augments mimicry by occupying hydrophobic regions adjacent to purine-binding clefts—a strategy validated in kinase inhibitors where 1-aryl derivatives show >50-fold selectivity over non-aromatic analogs [7] [8].

Properties

CAS Number

937600-18-5

Product Name

6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

InChI

InChI=1S/C18H17N3O3/c1-10-16-14(18(22)23)9-15(11-3-4-11)19-17(16)21(20-10)12-5-7-13(24-2)8-6-12/h5-9,11H,3-4H2,1-2H3,(H,22,23)

InChI Key

JGSXTOMEEZNFPW-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.